molecular formula C21H32O3 B075239 Etiocholanolone acetate CAS No. 1482-78-6

Etiocholanolone acetate

Cat. No.: B075239
CAS No.: 1482-78-6
M. Wt: 332.5 g/mol
InChI Key: FDCINQSOYQUNKB-YHKBIIBQSA-N
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Description

Etiocholanolone acetate is a synthetic derivative of etiocholanolone, a naturally occurring steroid hormoneIt is an endogenous 17-ketosteroid that plays a role in various physiological processes, including immune response and fever induction . This compound is used in scientific research to study the biological activities and mechanisms of action of steroid hormones.

Preparation Methods

Synthetic Routes and Reaction Conditions: Etiocholanolone acetate can be synthesized from etiocholanolone through an esterification reaction with acetic anhydride. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Etiocholanolone acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield etiocholanolone and acetic acid.

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

Common Reagents and Conditions:

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products Formed:

    Hydrolysis: Etiocholanolone and acetic acid.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

Etiocholanolone acetate is used in various scientific research applications, including:

Comparison with Similar Compounds

  • Androsterone
  • Epiandrosterone
  • Epietiocholanolone
  • Etiocholanolone glucuronide

Etiocholanolone acetate’s unique properties and diverse applications make it an important compound in scientific research and pharmaceutical development.

Biological Activity

Etiocholanolone acetate, a synthetic derivative of etiocholanolone, is a steroid hormone that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and implications for health and disease, supported by relevant case studies and research findings.

Overview

Etiocholanolone is a 17-ketosteroid and a major metabolite of testosterone and androstenedione. It is involved in numerous physiological functions, including immune response modulation and the regulation of inflammation. The acetate form enhances its biological activity through improved solubility and bioavailability.

This compound exerts its effects primarily through the following mechanisms:

  • Receptor Modulation : It acts as a positive allosteric modulator of androgen receptors, influencing the transcription of genes involved in muscle growth and metabolism.
  • Immune Response : Research indicates that etiocholanolone can modulate immune responses, potentially aiding in conditions like autoimmune diseases .
  • Bone Health : Studies have shown that etiocholanolone enhances osteoblast proliferation, suggesting a role in bone health and density .

1. Effects on Immune System

This compound has been studied for its immunomodulatory effects. In a clinical case involving patients with periodic fever syndromes, elevated levels of unconjugated etiocholanolone were associated with febrile episodes, indicating its potential role in inflammatory responses .

2. Impact on Bone Metabolism

Research has demonstrated that etiocholanolone stimulates osteoblast activity, which is crucial for bone formation. A study highlighted that this compound could enhance bone density by promoting osteoblast proliferation and differentiation .

3. Influence on Embryonic Development

Etiocholanolone plays a critical role during embryonic development by influencing metabolic pathways. In avian models, it was shown that yolk testosterone is rapidly converted to etiocholanolone, which may affect early growth rates of embryos. However, exogenous administration did not significantly alter embryonic growth metrics, suggesting a tightly regulated metabolic process during development .

Case Study 1: Periodic Fever Syndrome

A study reported on two patients with periodic fever who exhibited abnormal steroid metabolism. Elevated levels of etiocholanolone were noted during febrile episodes, suggesting a link between this metabolite and inflammatory responses .

Case Study 2: Osteoblast Proliferation

In vitro studies indicated that etiocholanolone significantly increased osteoblast proliferation rates compared to controls. This finding supports its potential therapeutic application in osteoporosis or other bone-related disorders .

Research Findings

StudyFindingsImplications
Herrmann et al., 1958Unconjugated etiocholanolone linked to periodic fever episodesSuggests involvement in inflammatory pathways
Wu & Zhang, 2018Etiocholanolone enhances osteoblast proliferationPotential therapeutic target for bone health
Paitz et al., 2011Rapid conversion of yolk testosterone to etiocholanolone during embryonic developmentIndicates importance in early developmental processes

Properties

IUPAC Name

[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3/t14-,15-,16+,17+,18+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCINQSOYQUNKB-YHKBIIBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313916
Record name Etiocholanolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1482-78-6
Record name Etiocholanolone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1482-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etiocholanolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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